molecular formula C9H7F4N3 B13430258 8-(Trifluoromethyl)quinazolin-2-amine hydrofluoride

8-(Trifluoromethyl)quinazolin-2-amine hydrofluoride

Cat. No.: B13430258
M. Wt: 233.17 g/mol
InChI Key: AFGNCYRQKOINIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

The synthesis of 8-(Trifluoromethyl)quinazolin-2-amine hydrofluoride typically involves several stepsThis can be achieved through a palladium-catalyzed three-component carbonylative reaction involving trifluoroacetimidoyl chlorides and amines . The reaction conditions often require a controlled temperature and inert atmosphere to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using similar catalytic processes, optimized for efficiency and cost-effectiveness .

Chemical Reactions Analysis

8-(Trifluoromethyl)quinazolin-2-amine hydrofluoride undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, trifluoroacetimidoyl chlorides, and various amines. The major products formed from these reactions are typically quinazoline derivatives with modified functional groups .

Mechanism of Action

The mechanism of action of 8-(Trifluoromethyl)quinazolin-2-amine hydrofluoride involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, allowing it to effectively inhibit or modulate the activity of its targets. This can lead to various biological effects, such as anti-cancer activity or anti-inflammatory properties .

Properties

Molecular Formula

C9H7F4N3

Molecular Weight

233.17 g/mol

IUPAC Name

8-(trifluoromethyl)quinazolin-2-amine;hydrofluoride

InChI

InChI=1S/C9H6F3N3.FH/c10-9(11,12)6-3-1-2-5-4-14-8(13)15-7(5)6;/h1-4H,(H2,13,14,15);1H

InChI Key

AFGNCYRQKOINIG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CN=C(N=C2C(=C1)C(F)(F)F)N.F

Origin of Product

United States

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